

molecular targets of GDC-9545 beyond estrogen receptor

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Compound of Interest

Compound Name: **GDC-9545**

Cat. No.: **B1574615**

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GDC-9545: A Deep Dive Beyond the Estrogen Receptor

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SOUTH SAN FRANCISCO, Calif. – December 16, 2025 – **GDC-9545** (giredestrant), a potent and selective estrogen receptor (ER) degrader (SERD), has demonstrated a highly specific binding profile with minimal off-target activity in comprehensive preclinical assessments. An in-depth analysis of its molecular interactions reveals a well-defined safety profile, primarily driven by its intended on-target effects on the estrogen receptor. This technical guide provides a detailed overview of the molecular targets of **GDC-9545** beyond its primary mechanism of action, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Executive Summary

GDC-9545 is a next-generation oral SERD designed for the treatment of ER-positive breast cancer. Its primary mechanism involves binding to the estrogen receptor, leading to its degradation and subsequent blockade of estrogen signaling pathways crucial for tumor growth. [1][2] Extensive preclinical safety profiling has been conducted to evaluate its potential for off-target activities. These assessments included in vitro pharmacology screens against a broad panel of kinases, nuclear receptors, ion channels, transporters, and enzymes.[3] The collective data from these studies indicate that **GDC-9545** is a highly selective agent with a low

propensity for off-target interactions. A notable clinical observation of dose-dependent bradycardia has been investigated, with recent evidence suggesting it to be an on-target effect mediated through the estrogen receptor, rather than an off-target liability.[4][5]

In Vitro Safety Pharmacology Profile

To assess the selectivity of **GDC-9545**, a comprehensive in vitro safety pharmacology screen was conducted. The compound was tested for its ability to inhibit or bind to a wide array of molecular targets at a concentration of 10 μ M. The results, summarized in the table below, demonstrate a lack of significant off-target activity.

Target Class	Number of Targets Tested	Targets with >50% Inhibition/Displacement at 10 μ M
Receptors	68	0
Ion Channels	20	0
Transporters	11	0
Enzymes	30	0
Kinases	244	0

Table 1: Summary of In Vitro Safety Pharmacology Profiling of **GDC-9545**. Data represents the number of targets within each class that exhibited greater than 50% inhibition or displacement when screened with 10 μ M of **GDC-9545**.

Experimental Protocols

In Vitro Safety Pharmacology Screening: The selectivity of **GDC-9545** was evaluated using a panel of binding and functional assays. The assays were performed by a contract research organization (CRO). In these studies, **GDC-9545** was tested at a concentration of 10 μ M. The panel included a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The specific assays employed for each target class are standard industry practice and typically involve radioligand binding assays for receptors and transporters, enzymatic activity assays for enzymes, and functional assays for ion channels.

Investigation of Bradycardia: An On-Target, Off-Tissue Effect

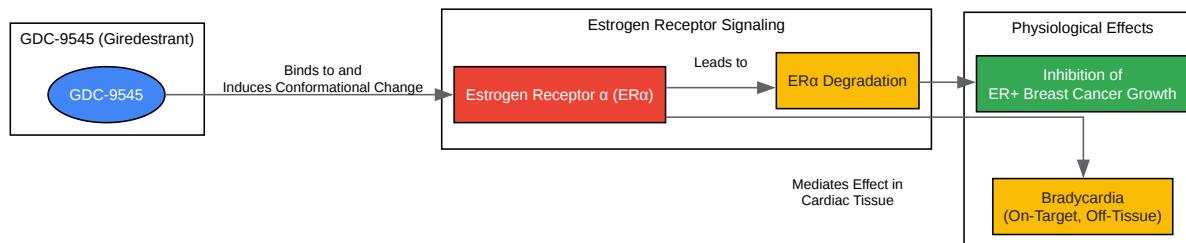
Clinical trials with **GDC-9545** and other next-generation oral SERDs have reported a dose-dependent reduction in heart rate, a condition known as sinus bradycardia.^{[4][6]} This observation prompted investigations to determine whether this was an off-target effect or a consequence of its primary mechanism of action on the estrogen receptor.

A recent study utilizing a chemical biology approach in an embryonic zebrafish model provided compelling evidence that SERD-induced bradycardia is an on-target effect.^{[4][5]}

Key Findings:

- Zebrafish embryos exposed to giredestrant exhibited a decrease in heart rate, consistent with clinical observations.^[4]
- Treatment with competitive ER agonists protected against this SERD-induced bradycardia, suggesting an on-target mechanism.^[4]
- Genetic mutation of the nuclear estrogen receptor *esr1* (the zebrafish homolog of human *ESR1*) rendered the zebrafish resistant to giredestrant-induced bradycardia.^{[4][5]}
- Mutations in the G-protein coupled estrogen receptor (GPER) or other estrogen receptor subtypes (*esr2a/esr2b*) did not prevent the bradycardia, pinpointing *Esr1* as the key mediator.^{[4][5]}

These findings strongly indicate that the bradycardia observed with giredestrant is mediated by its intended target, the nuclear estrogen receptor, and is therefore classified as an "on-target, off-tissue" effect.

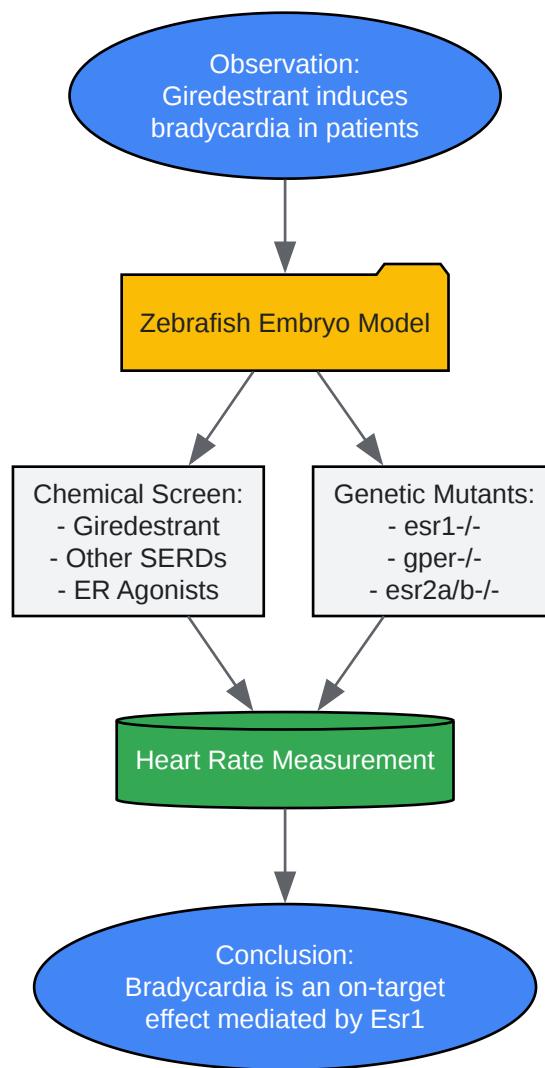


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Figure 1. Mechanism of **GDC-9545** Action and Associated Physiological Effects.

Experimental Workflow for Investigating Bradycardia

The study investigating the mechanism of giredestrant-induced bradycardia employed a multi-faceted approach combining chemical and genetic techniques in a zebrafish model.



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Figure 2. Experimental Workflow for Elucidating the Mechanism of Giredestrant-Induced Bradycardia.

Conclusion

The comprehensive preclinical profiling of **GDC-9545** reveals a molecule with high selectivity for its intended target, the estrogen receptor. The lack of significant off-target binding or functional activity in broad in vitro safety panels underscores its well-defined mechanism of action. The clinically observed bradycardia has been mechanistically linked to an on-target effect on the estrogen receptor in cardiac tissue, further solidifying the understanding of **GDC-9545**'s biological activity. These findings provide a strong foundation for the continued clinical development of giredestrant as a promising therapeutic for ER-positive breast cancer.

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